tert-butyl N-(3-fluoro-4-methoxyphenyl)carbamate
Description
tert-Butyl N-(3-fluoro-4-methoxyphenyl)carbamate (CAS: 1480520-42-0) is a carbamate derivative characterized by a phenyl ring substituted with fluorine at the 3-position and a methoxy group at the 4-position, protected by a tert-butoxycarbonyl (Boc) group. Its molecular formula is C₁₂H₁₆FNO₃, with a molecular weight of 241.26 g/mol. Key physicochemical properties include:
- Boiling point: 278.4 ± 30.0 °C (predicted)
- Density: 1.167 ± 0.06 g/cm³ (predicted)
- pKa: 12.49 ± 0.70 (predicted).
The Boc group enhances stability during synthetic processes, making this compound a valuable intermediate in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
tert-butyl N-(3-fluoro-4-methoxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO3/c1-12(2,3)17-11(15)14-8-5-6-10(16-4)9(13)7-8/h5-7H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFRWBHFHMPCNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-fluoro-4-methoxyphenyl)carbamate typically involves the reaction of 3-fluoro-4-methoxyaniline with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
3-fluoro-4-methoxyaniline+tert-butyl chloroformate→tert-butyl N-(3-fluoro-4-methoxyphenyl)carbamate
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(3-fluoro-4-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group on the aromatic ring can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The aromatic ring can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, methoxy substitution yields 3-methoxy-4-methoxyaniline.
Hydrolysis: The major products are 3-fluoro-4-methoxyaniline and carbon dioxide.
Oxidation: Oxidation of the aromatic ring can yield quinones or other oxidized derivatives.
Scientific Research Applications
tert-Butyl N-(3-fluoro-4-methoxyphenyl)carbamate is utilized in various scientific research fields, including:
Chemistry: As a building block in organic synthesis and as a protecting group for amines.
Biology: In the study of enzyme inhibition and protein modification.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-fluoro-4-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. The fluoro and methoxy substituents on the aromatic ring can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The electronic and steric nature of substituents significantly influences the properties and reactivity of tert-butyl phenylcarbamates. Below is a comparative analysis:
Table 1: Key Properties of tert-Butyl Phenylcarbamates
Biological Activity
Chemical Structure and Properties
tert-butyl N-(3-fluoro-4-methoxyphenyl)carbamate is an organic compound with the molecular formula C_{13}H_{16}FNO_{2} and a molecular weight of 241.26 g/mol. It features a tert-butyl group, a fluoro-substituted aromatic ring, and a carbamate functional group. These structural components contribute to its potential biological activities, particularly in enzyme inhibition and protein modification studies.
Mechanism of Action
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes. The carbamate moiety can form covalent bonds with active site residues of enzymes, leading to inhibition or modification of their activity. The presence of the fluoro and methoxy substituents on the aromatic ring enhances binding affinity and specificity towards these targets.
Enzyme Inhibition Studies
Research indicates that this compound exhibits significant enzyme inhibition properties. For instance, studies have shown that compounds with similar structural features can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation. The IC50 values for these interactions range widely, suggesting varying degrees of potency depending on the specific substituents present .
Case Studies
- Analgesic Activity : A study evaluated the analgesic properties of related carbamate compounds in acetic acid-induced writhing models in mice. The findings indicated that compounds with similar functionalities exhibited enhanced analgesic potency compared to established analgesics like ketorolac. This suggests that this compound may also possess significant analgesic effects due to its structural attributes .
- Anti-inflammatory Properties : Another investigation into carbamate derivatives indicated potential anti-inflammatory activities, where modifications in the structure led to varying degrees of efficacy in inhibiting inflammatory responses. The unique combination of the fluoro and methoxy groups might enhance the compound's lipophilicity, thereby improving its biological activity.
Comparative Analysis
The following table summarizes the biological activities and unique aspects of this compound compared to related compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Carbamate group, fluoro-substituted phenyl | Enzyme inhibition, potential analgesic | High binding affinity due to substituents |
| Isoxazole Derivatives | Isoxazole ring | Antimicrobial | Diverse substituent effects |
| Fluorinated Phenols | Fluorine substitution on phenol | Antiviral | Enhanced lipophilicity |
This comparative analysis highlights the specific combination of functional groups in this compound that may confer unique properties warranting further exploration in medicinal chemistry.
Future Research Directions
Further studies are essential to elucidate the specific biological effects and therapeutic potential of this compound. Investigations into its pharmacokinetics, toxicity profiles, and detailed mechanism of action will be crucial for understanding its role in drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
